7-Methyl-2-octenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a characteristic structure that includes a methyl group at the seventh carbon and a double bond between the second and third carbons. This compound is known for its distinct aroma and is used in various applications, including fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methyl-2-octenal can be synthesized through several methods. One common approach involves the aldol condensation of 7-methyl-2-octanone with formaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process often involves continuous flow systems to maintain consistent quality and high throughput. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methyl-2-octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 7-methyl-2-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 7-Methyl-2-octanoic acid.
Reduction: 7-Methyl-2-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-octenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-octenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-2-octanol: The reduced form of 7-Methyl-2-octenal, used in similar applications but with different chemical properties.
7-Methyl-6-octenal: A structural isomer with a different position of the double bond, leading to distinct reactivity and applications.
2-Octenal: A related aldehyde with a different substitution pattern, used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
53966-58-8 |
---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
7-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
FZVMEYWMTUXZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.